

# In Vitro HDAC Assay Using Boc-Lys(Ac)-AMC: Application Notes and Protocols

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## Compound of Interest

Compound Name: Boc-Lys(Ac)-AMC

Cat. No.: B558174

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing an in vitro Histone Deacetylase (HDAC) activity assay using the fluorogenic substrate N $\alpha$ -Boc-N $\epsilon$ -acetyl-L-lysine 7-amido-4-methylcoumarin (**Boc-Lys(Ac)-AMC**).

## Introduction

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the  $\epsilon$ -amino groups of lysine residues on histones and other proteins. This deacetylation plays a crucial role in regulating chromatin structure and gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs significant targets for drug discovery.

The **Boc-Lys(Ac)-AMC** assay is a sensitive and reliable method for measuring the activity of class I and II HDACs and for screening potential inhibitors.<sup>[1]</sup> The assay is based on a two-step enzymatic reaction that results in the generation of a fluorescent signal directly proportional to HDAC activity.<sup>[2][3]</sup>

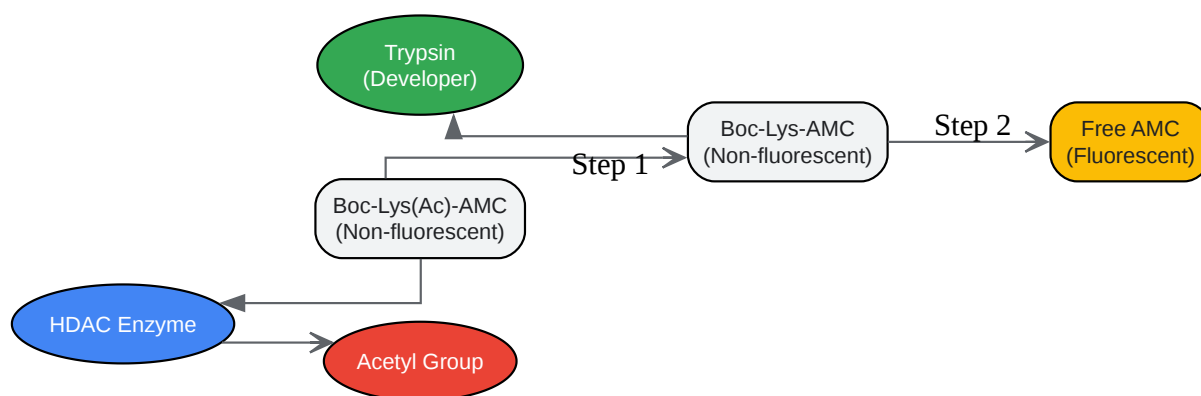
## Assay Principle

The assay relies on the fluorogenic substrate **Boc-Lys(Ac)-AMC**. The acetylated lysine residue mimics the natural substrate of HDACs. The 7-amino-4-methylcoumarin (AMC) fluorophore is

quenched in the substrate form. The reaction proceeds in two steps:

- Deacetylation: In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue of **Boc-Lys(Ac)-AMC**, yielding Boc-Lys-AMC.
- Developer Reaction: A developing solution, typically containing trypsin, is added. Trypsin specifically cleaves the deacetylated substrate (Boc-Lys-AMC) at the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4][5]

The fluorescence of the liberated AMC is measured using a fluorometer with excitation at approximately 340-360 nm and emission at 440-460 nm. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the HDAC enzymatic activity.



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**Figure 1.** Two-step enzymatic reaction of the **Boc-Lys(Ac)-AMC** HDAC assay.

## Materials and Reagents

- HDAC Source: Purified recombinant HDAC enzyme or nuclear/cell extracts.
- Substrate: **Boc-Lys(Ac)-AMC** (CAS: 233691-67-3).
- Developer: Trypsin from bovine pancreas.
- Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA).

- Assay Buffer: e.g., 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>.
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.
- Equipment:
  - Black 96-well or 384-well microplates (low fluorescence background).
  - Fluorescence microplate reader capable of excitation at 355 nm and emission at 460 nm.
  - Multichannel pipettes.
  - Incubator (37°C or 30°C).

## Experimental Protocols

### Preparation of Stock and Working Solutions

Proper preparation of reagents is critical for assay success. It is recommended to prepare fresh working solutions from stock solutions on the day of the experiment.

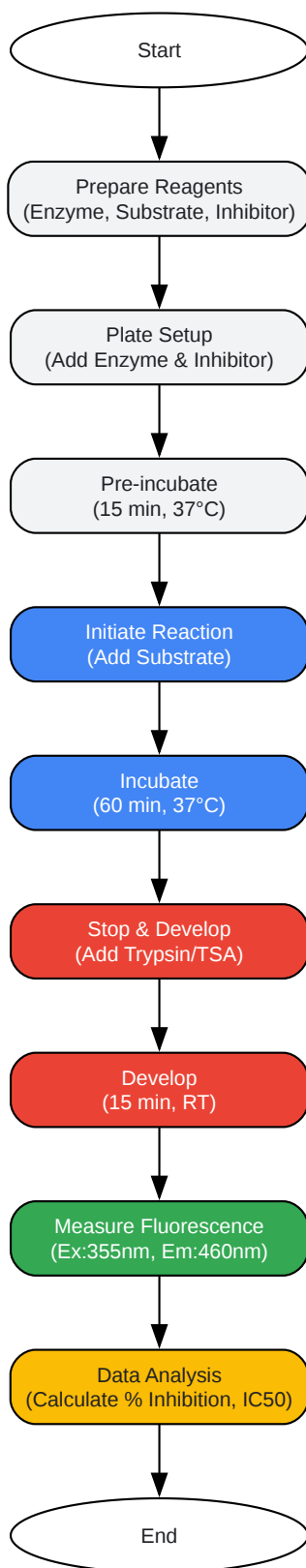
Reagent	Stock Concentration	Solvent	Working Concentration	Diluent
Boc-Lys(Ac)-AMC	30 mM	DMSO	200 µM	Assay Buffer
HDAC Enzyme	(Varies by source)	Storage Buffer	2-5 ng/µL (typical)	Assay Buffer
Trypsin	50 mg/mL	Assay Buffer	2 mg/mL	Assay Buffer
Trichostatin A (TSA)	1 mM	DMSO	2 µM (as stop solution)	Assay Buffer

Note: The final concentration of DMSO in the assay should be kept low (<1%) as it can inhibit HDAC activity.

## Protocol for HDAC Inhibitor Screening (96-well plate format)

This protocol is designed to determine the  $IC_{50}$  value of a test compound.

- **Compound Preparation:** Prepare serial dilutions of the test compound (inhibitor) in Assay Buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" background control.
- **Assay Plate Setup:**
  - Add 25  $\mu$ L of Assay Buffer to background control wells.
  - Add 25  $\mu$ L of HDAC enzyme working solution to all other wells.
  - Add 25  $\mu$ L of the serially diluted test compound or vehicle control to the appropriate wells.
- **Pre-incubation:** Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
- **Reaction Initiation:** Add 50  $\mu$ L of the **Boc-Lys(Ac)-AMC** working solution to all wells to start the reaction. The final volume should be 100  $\mu$ L.
- **Incubation:** Incubate the plate at 37°C for 60 minutes. This time can be optimized based on enzyme activity.
- **Reaction Termination (Developer Step):** Add 50  $\mu$ L of the Developer/Stop Solution (e.g., 2 mg/mL Trypsin containing 2  $\mu$ M TSA) to all wells. The TSA stops the HDAC reaction, while the trypsin cleaves the deacetylated substrate.
- **Development:** Incubate the plate at room temperature for 15-30 minutes to allow for the release of AMC.
- **Fluorescence Measurement:** Read the fluorescence intensity on a microplate reader (Excitation: 355 nm, Emission: 460 nm).



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